molecular formula C16H13NO4 B6325863 (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 396725-25-0

(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B6325863
CAS RN: 396725-25-0
M. Wt: 283.28 g/mol
InChI Key: NKTHYLRGJXZFQJ-BJMVGYQFSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H13NO4 . Unfortunately, the specific details about its molecular structure are not available in the search results.

Scientific Research Applications

Optical Applications

  • Nonlinear Optical Properties : This compound, as part of a group of chalcone derivatives, has been studied for its third-order nonlinear optical properties. These properties are significant in applications like optical limiting, which is useful in protecting against intense light sources. The studies reveal strong nonlinear absorption behavior and potential for use in visible region optical limiting applications (Maidur & Patil, 2018).

  • Optical Limiting for Laser Protection : A related study on chalcone derivatives doped in Poly(methyl methacrylate) thin films showcases their application in optical limiting, particularly for visible laser protection. This is attributed to their strong nonlinear absorption and two-photon absorption mechanisms (Mathew, Salian, Joe, & Narayana, 2019).

Material Science

  • Corrosion Inhibition : This compound has been explored as a corrosion inhibitor for mild steel in acidic environments. Among various chalcone derivatives, certain compounds demonstrated high efficiency against corrosion, acting predominantly in a cathodic nature (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

  • Crystal Structure Analysis : The crystal structures of various derivatives have been analyzed, which is crucial for understanding material properties and potential applications in areas like pharmaceuticals and electronics (Yathirajan, Mayekar, Narayana, Sarojini, & Bolte, 2007).

Biomedical Applications

  • Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity. The study included synthesis and characterization using techniques like X-ray diffraction, and results indicated moderate antimicrobial activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).

  • Anti-Cancer Potential : Derivatives of this compound have been explored for their anti-cancer activities, particularly against breast cancer. Some compounds showed significant anti-cancer activity through mechanisms like DNA fragmentation and cell cycle arrest (Singh et al., 2016).

  • Antioxidant Activity : A study on 2'-aminochalcone derivatives, related to this compound, evaluated their antioxidant activity. This has implications in combating oxidative stress-related diseases (Sulpizio, Roller, Giester, & Rompel, 2016).

Photophysical Properties

  • Effect of Solvent Polarity : Research has been conducted to understand the effect of solvent polarity on the photophysical properties of certain chalcone derivatives. This is crucial for applications in areas like dye-sensitized solar cells and organic light-emitting diodes (Kumari, Varghese, George, & Sudhakar, 2017).

  • Optical Nonlinearity for Optical Limiting : New chalcones have been synthesized and analyzed for their optical nonlinearity, which is important for potential applications in optical limiting and photonic devices. This involves studying their interactions with light and the resulting effects (Shetty et al., 2017).

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTHYLRGJXZFQJ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418819
Record name F1186-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68063-55-8
Record name NSC242265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F1186-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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